N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-1-(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl)-N-methylmethanamine
Description
N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-1-(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl)-N-methylmethanamine is a complex organic compound that features a thiazole ring, a benzofuran moiety, and a methanamine group
Properties
IUPAC Name |
N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-1-(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl)-N-methylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S/c1-5-16-9-19-17(23-16)11-20(3)10-14-8-15(21-4)7-13-6-12(2)22-18(13)14/h7-9,12H,5-6,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INRHTHHCIVUOCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(S1)CN(C)CC2=CC(=CC3=C2OC(C3)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-1-(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl)-N-methylmethanamine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: Starting with an appropriate thioamide and α-halo ketone, the thiazole ring is formed through a cyclization reaction.
Benzofuran Synthesis: The benzofuran moiety can be synthesized via the cyclization of a phenol derivative with an appropriate aldehyde or ketone.
Coupling Reactions: The thiazole and benzofuran intermediates are then coupled using a suitable linker, such as a methylene bridge, under conditions that promote nucleophilic substitution.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-1-(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the thiazole ring or the benzofuran moiety using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the methanamine group or the benzofuran ring, using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the thiazole or benzofuran rings, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-1-(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl)-N-methylmethanamine has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Pharmacology: The compound can be used to study receptor binding and signal transduction pathways.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology: It can be used in biochemical assays to investigate enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-1-(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. The exact mechanism would depend on the specific biological context and the targets involved.
Comparison with Similar Compounds
Similar Compounds
- **N-[(5-methyl-1,3-thiazol-2-yl)methyl]-1-(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl)-N-methylmethanamine
- **N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-1-(5-hydroxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl)-N-methylmethanamine
- **N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-1-(5-methoxy-2-ethyl-2,3-dihydro-1-benzofuran-7-yl)-N-methylmethanamine
Uniqueness
N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-1-(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl)-N-methylmethanamine is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct biological activities, making it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
